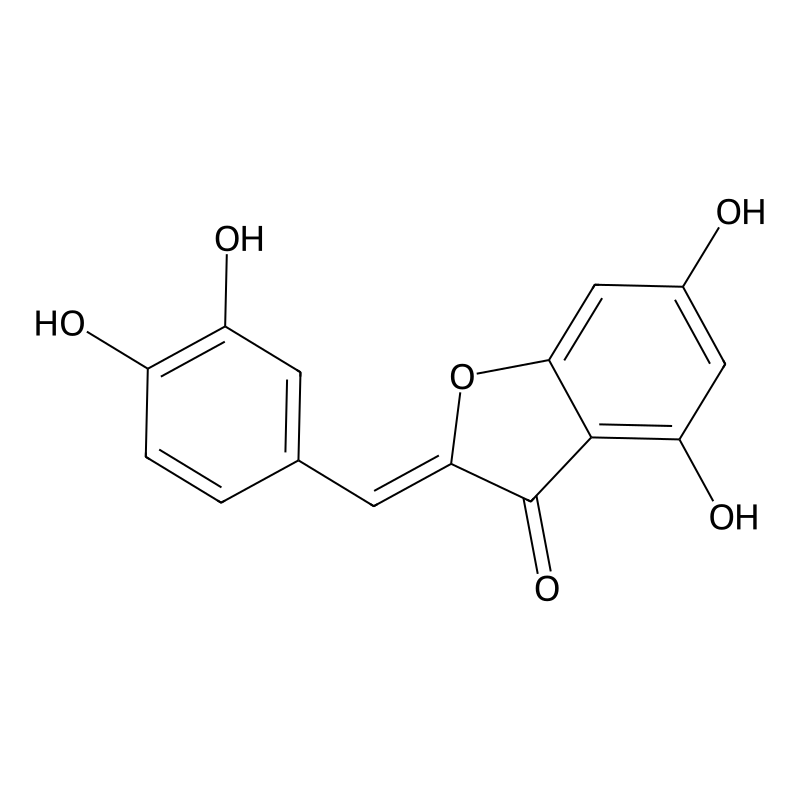Aureusidin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Plant Biochemistry and Flower Coloration
- Aureusidin contributes to the vibrant colors of some flowers, particularly orange and red hues. Scientists study the enzyme aureusidin synthase, responsible for aureusidin production in plants. Understanding this enzyme's function sheds light on flower pigmentation pathways ().
Potential Health Benefits
- Some studies suggest aureusidin might possess antioxidant and anti-inflammatory properties. Researchers are investigating its potential role in preventing or managing chronic diseases like cancer, cardiovascular diseases, and neurodegenerative disorders. However, more research is needed to confirm these benefits and establish safe and effective dosages for humans ().
Applications in Food Science
- Due to its color properties, aureusidin could be a natural alternative to synthetic food coloring agents. Researchers are exploring its potential use in food products to enhance visual appeal while maintaining safety and potentially adding health benefits. However, further studies are needed to ensure its stability and effectiveness in various food applications.
Aureusidin is a naturally occurring compound classified as an aurone, a type of flavonoid. Its chemical structure is characterized by the IUPAC name 3′,4,4′,6-tetrahydroxyaurone. Aureusidin is primarily known for imparting a vibrant yellow coloration to various plants, including Antirrhinum majus (garden snapdragon) and certain species of sunflowers. The compound plays a significant role in plant pigmentation and serves protective functions against pathogens and herbivores .
- Biological Activities: Aureusidin demonstrates various biological activities, including:
- Antioxidant: Its structure suggests potential for free radical scavenging [].
- Lipoxygenase Inhibition: Studies indicate aureusidin may inhibit the enzyme lipoxygenase, involved in inflammation [].
- Xanthine Oxidase Inhibition: Research suggests aureusidin might inhibit xanthine oxidase, an enzyme related to gout.
The biosynthesis of aureusidin involves the enzyme aureusidin synthase, which catalyzes two key reactions: hydroxylation at the 3-position on the B-ring of chalcones and oxidative cyclization to form aurones. The reaction can be summarized as follows:
- Hydroxylation Reaction:
- Oxidative Cyclization:
These reactions highlight the specificity of aureusidin synthase for chalcones with specific hydroxyl substitutions on the B-ring .
Aureusidin exhibits a range of biological activities that have been investigated primarily through in vitro studies. Notable effects include:
- Antimicrobial Properties: Inhibits growth of various pathogens.
- Antiviral Activity: Demonstrates potential against viral infections.
- Anti-cancer Effects: Exhibits cytotoxicity towards cancer cell lines.
- Anti-inflammatory Activity: Reduces inflammation markers in cellular models.
- Antioxidant Properties: Scavenges free radicals, potentially reducing oxidative stress.
- Metabolic Effects: Shows promise in anti-diabetic and anti-hypercholesterolemic applications .
Despite these promising findings, most studies have yet to transition into in vivo models or human clinical trials.
Aureusidin can be synthesized through enzymatic pathways involving aureusidin synthase. The process typically includes:
- Glucosylation of Chalcones: This step enhances the solubility and reactivity of chalcones.
- Enzymatic Conversion: The glucosylated chalcones are then subjected to hydroxylation and oxidative cyclization by aureusidin synthase to produce aureusidin.
Aureusidin has several applications across different fields:
- Agriculture: Utilized in plant breeding for creating hybrid flowers with desirable pigmentation.
- Pharmaceuticals: Investigated for its potential therapeutic effects against various diseases due to its bioactive properties.
- Cosmetics: Explored as a natural coloring agent in cosmetic formulations due to its vibrant hue.
The compound's ability to provide protection against pests and diseases also makes it valuable in sustainable agriculture practices .
Research into the interactions of aureusidin with other compounds has revealed its potential mechanisms of action. For instance:
- Xanthine Oxidase Inhibition: Aureusidin has been shown to inhibit xanthine oxidase activity, which is relevant for conditions like gout and hyperuricemia.
- Histone Deacetylase Inhibition: It exhibits inhibitory effects on histone deacetylases, indicating potential roles in cancer therapy.
These interactions suggest that aureusidin may serve as a lead compound for developing new therapeutics targeting metabolic and inflammatory diseases .
Aureusidin shares structural similarities with other flavonoids and aurones. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Luteolin | Flavonoid | Known for strong antioxidant properties |
| Apigenin | Flavonoid | Exhibits anti-inflammatory effects |
| Bracteatin | Aurone | Similar color properties but distinct bioactivity |
| 6-Hydroxyaurone | Aurone | Closely related but with different hydroxylation patterns |
Aureusidin's uniqueness lies in its specific enzymatic pathway for synthesis and its diverse biological activities that are not universally shared by other similar compounds .







